
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The compound is also known as MTMTC, and it is a thiomorpholine derivative that has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is not fully understood. However, studies have shown that the compound may act by inhibiting specific enzymes or receptors in the body. For instance, some derivatives of MTMTC have been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This inhibition leads to an increase in the levels of acetylcholine, which is essential for cognitive function.
Biochemical and Physiological Effects
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide has been found to have various biochemical and physiological effects. Studies have shown that the compound can cross the blood-brain barrier, which makes it a potential candidate for the treatment of neurodegenerative diseases. The compound has also been found to have low toxicity, which makes it a safe compound for use in various applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the significant advantages of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is its potential applications in various fields of scientific research. The compound has been found to have low toxicity, which makes it a safe compound for use in various applications. However, one of the limitations of this compound is its limited solubility in water, which makes it challenging to use in some applications.
Zukünftige Richtungen
There are several future directions for the research on N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide. One of the directions is the synthesis of new derivatives of MTMTC and evaluation of their biological activities. The compound can also be used in the development of new drugs for the treatment of neurodegenerative diseases such as Alzheimer's disease. Further studies can also be carried out to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
Conclusion
In conclusion, N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide is a chemical compound that has potential applications in various fields of scientific research. The compound can be synthesized using various methods, and it has been found to have low toxicity and potential applications in the treatment of neurodegenerative diseases. Further studies are needed to elucidate the mechanism of action of the compound and its potential applications in other fields of scientific research.
Synthesemethoden
The synthesis of N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide can be achieved using various methods. One of the common methods involves the reaction of 2-methylnaphthalene with thiomorpholine-4-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dichloromethane, and the product is obtained after purification using column chromatography.
Wissenschaftliche Forschungsanwendungen
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of medicinal chemistry. Researchers have synthesized various derivatives of MTMTC and evaluated their biological activities, including antitumor, antibacterial, antiviral, and antifungal activities. The compound has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Eigenschaften
IUPAC Name |
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS/c1-12-6-7-13-4-2-3-5-14(13)15(12)17-16(19)18-8-10-20-11-9-18/h2-7H,8-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGSVGTYPXHNBCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2C=C1)NC(=O)N3CCSCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methylnaphthalen-1-yl)thiomorpholine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

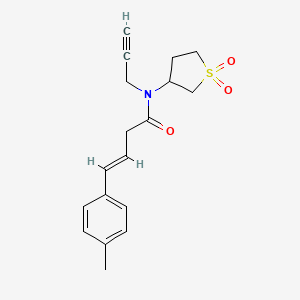
![4-pyrrolidin-1-yl-6,7,8,9-tetrahydro-5H-cyclohepta[d]pyrimidine](/img/structure/B7630293.png)

![5-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7630307.png)
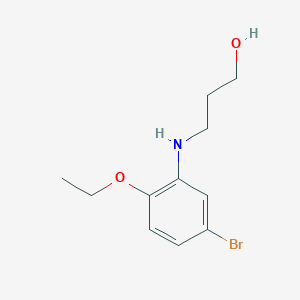
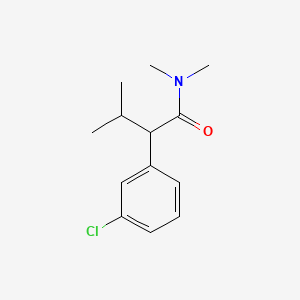
![1-Methyl-3-[1-(2-morpholin-4-ylphenyl)ethyl]-1-propan-2-ylurea](/img/structure/B7630329.png)
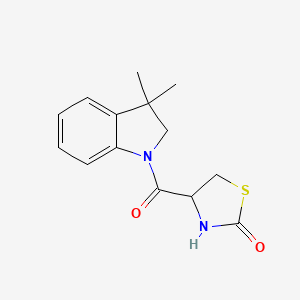


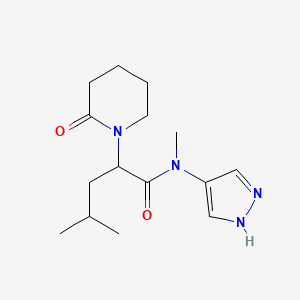
![4-Bromo-2-methyl-5-(2-oxa-7-azaspiro[4.4]nonan-7-yl)pyridazin-3-one](/img/structure/B7630363.png)

![3-Tert-butyl-1-methyl-1-[(4-methylquinazolin-2-yl)methyl]urea](/img/structure/B7630385.png)